molecular formula C20H22N2O5 B5414404 METHYL 2-(MORPHOLIN-4-YL)-5-(2-PHENOXYACETAMIDO)BENZOATE

METHYL 2-(MORPHOLIN-4-YL)-5-(2-PHENOXYACETAMIDO)BENZOATE

Cat. No.: B5414404
M. Wt: 370.4 g/mol
InChI Key: GYTMHOVNGLJLCF-UHFFFAOYSA-N
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Description

METHYL 2-(MORPHOLIN-4-YL)-5-(2-PHENOXYACETAMIDO)BENZOATE is a synthetic organic compound known for its diverse applications in scientific research. It is characterized by the presence of a morpholine ring, a phenoxyacetamido group, and a benzoate ester. This compound is often utilized in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties.

Properties

IUPAC Name

methyl 2-morpholin-4-yl-5-[(2-phenoxyacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-20(24)17-13-15(7-8-18(17)22-9-11-26-12-10-22)21-19(23)14-27-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTMHOVNGLJLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(MORPHOLIN-4-YL)-5-(2-PHENOXYACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure, followed by the introduction of the morpholine and phenoxyacetamido groups. Common synthetic routes include:

    Esterification: The initial step involves the esterification of a benzoic acid derivative with methanol to form the methyl benzoate.

    Morpholine Addition: The final step involves the addition of morpholine to the intermediate product, forming the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(MORPHOLIN-4-YL)-5-(2-PHENOXYACETAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-(MORPHOLIN-4-YL)-5-(2-PHENOXYACETAMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-(MORPHOLIN-4-YL)-5-(2-PHENOXYACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(MORPHOLIN-4-YL)-5-(2-PHENOXYACETAMIDO)BENZOATE: shares similarities with other benzoate derivatives and morpholine-containing compounds.

    Phenoxyacetamido compounds: These compounds have similar structural features and may exhibit comparable chemical properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Disclaimer and Information on In-Vitro Research Products

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